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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common issues encountered during NMR shimming, with a

specific focus on the use of deuterated solvents. It is designed for researchers, scientists, and

drug development professionals to help diagnose and resolve shimming problems, ensuring

high-quality NMR data acquisition.

Frequently Asked Questions (FAQs)
Q1: Why is shimming necessary in NMR spectroscopy?

A1: Shimming is the process of adjusting the currents in the shim coils of an NMR spectrometer

to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[1][2] An

inhomogeneous magnetic field causes different parts of the sample to experience slightly

different magnetic field strengths, leading to a broadening of spectral lines, distorted peak

shapes, and reduced resolution and sensitivity.[2] Effective shimming is crucial for obtaining

sharp, well-resolved NMR spectra, which is essential for accurate structural elucidation and

quantitative analysis.

Q2: What is the role of deuterated solvents in NMR shimming?

A2: Deuterated solvents are essential for several reasons in modern NMR spectroscopy:

Minimizing Solvent Signals: By replacing protons (¹H) with deuterium (²H), the large solvent

signal is removed from the ¹H spectrum, preventing it from obscuring the signals of the
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analyte.[3]

Providing a Lock Signal: Modern NMR spectrometers use the deuterium signal of the solvent

to "lock" the magnetic field. This field-frequency lock system continuously monitors the

deuterium resonance frequency and adjusts the B₀ field to compensate for any drifts,

ensuring the stability of the magnetic field throughout the experiment.[4]

Shimming Reference: The lock signal also serves as a reference for the shimming process.

By maximizing the intensity and improving the shape of the lock signal, the homogeneity of

the magnetic field is optimized.[1]

Q3: What are the most common causes of poor shimming?

A3: Poor shimming can arise from a variety of factors, including:

Improper Sample Preparation: This is a very common cause and includes issues such as

incorrect sample volume, the presence of air bubbles or solid particles, and inhomogeneous

solutions.[5]

Poor Quality NMR Tube: Using scratched, cracked, or low-quality NMR tubes can distort the

magnetic field homogeneity.[6]

Incorrect Sample Positioning: If the sample is not positioned correctly within the NMR

probe's coil, it will be difficult to achieve good shims.

Temperature Gradients: Fluctuations in sample temperature can cause convection currents

and changes in solvent viscosity, both of which negatively impact shimming.[7]

Suboptimal Shim Values: The shim values from a previous user's sample may not be

suitable for the current sample due to differences in solvent and sample matrix.

Q4: What is the difference between manual and gradient shimming?

A4:

Manual Shimming: This traditional method involves an operator manually adjusting the

individual shim currents (Z1, Z2, X, Y, etc.) while observing the lock level or the free induction
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decay (FID) of a strong signal. It is an iterative process that requires skill and experience to

perform efficiently.[1]

Gradient Shimming: This is an automated process that uses pulsed field gradients to map

the magnetic field inhomogeneity across the sample.[8] Based on this map, the

spectrometer's software calculates and applies the optimal shim currents. Gradient shimming

is generally faster and can often achieve better results than manual shimming, especially for

less experienced users.[8] Modern spectrometers often use advanced algorithms like

topshim (Bruker) for automated shimming.[9]

Troubleshooting Guides
Issue 1: Broad or Distorted Peak Shapes
Broad and asymmetric peaks are a clear indication of poor magnetic field homogeneity. The

shape of the peaks can often provide clues as to which shims require adjustment.

Troubleshooting Steps:

Verify Sample Preparation:

Sample Volume: Ensure the sample volume is appropriate for the NMR tube (typically 0.5-

0.6 mL for a standard 5 mm tube).

Homogeneity: Make sure your sample is fully dissolved and the solution is homogeneous.

The presence of suspended particles or a concentration gradient can severely degrade

shim quality.[5]

Air Bubbles: Check for and remove any air bubbles in the sample.

Check the NMR Tube:

Inspect the NMR tube for any scratches, cracks, or defects. Use only high-quality, clean

NMR tubes.

Re-shim the Spectrometer:
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If available, use an automated gradient shimming routine (e.g., topshim). This is often the

quickest and most effective way to improve the shims.

If shimming manually, start by adjusting the lower-order on-axis shims (Z1, Z2) iteratively

to maximize the lock level. Then, if necessary, adjust the off-axis shims (X, Y, etc.).

Identify Specific Peak Distortions:

Symmetrical Broadening: Often caused by poorly adjusted odd-order shims (e.g., Z1, Z3).

Asymmetrical Peaks (Tailing or Shouldering): Typically indicates a problem with even-

order shims (e.g., Z2, Z4).[2]

Diagram: Troubleshooting Broad and Distorted Peaks
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Caption: Workflow for troubleshooting broad or distorted NMR peaks.
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Issue 2: Unstable or Low Lock Signal
A stable and sufficiently strong lock signal is a prerequisite for good shimming and a stable

magnetic field during acquisition.

Troubleshooting Steps:

Check Lock Parameters:

Lock Power: Ensure the lock power is not too high, which can lead to saturation of the

deuterium signal and an unstable lock. If the lock level is fluctuating, try reducing the lock

power.[4]

Lock Gain: Adjust the lock gain to bring the lock signal to an appropriate level on the

display (typically 60-80% of the maximum).

Lock Phase: Optimize the lock phase to maximize the lock signal intensity.

Verify Deuterated Solvent:

Confirm that you are using the correct deuterated solvent and that it has a sufficient

concentration of deuterium.

For mixed solvents, ensure the spectrometer is locked on the intended solvent signal.

Initial Shim Adjustments:

If the lock signal is very low, the shims may be far from optimal. Perform a rough manual

adjustment of Z1 and Z2 to try and increase the lock level before attempting a full shim.

Sample Issues:

The presence of paramagnetic impurities in the sample can significantly broaden the

deuterium signal and reduce the lock level.

Diagram: Troubleshooting Lock Signal Issues
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Caption: Workflow for troubleshooting unstable or low lock signals.
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Issue 3: Presence of Spinning Sidebands
Spinning sidebands are small satellite peaks that appear on either side of a main peak at

frequencies equal to multiples of the spinning rate. They are caused by magnetic field

inhomogeneities in the plane perpendicular (transverse) to the main magnetic field.

Troubleshooting Steps:

Improve Transverse Shims:

Spinning sidebands are a direct indication that the transverse shims (e.g., X, Y, XY, XZ,

YZ) are not well-adjusted.[10]

Stop the sample spinning and manually adjust the X and Y shims to maximize the lock

level. Iterate between X, Y, and the on-axis shims (Z1, Z2) for the best results.

Adjust Spinning Rate:

Changing the spinning rate will move the position of the spinning sidebands. This can be a

useful diagnostic tool to confirm that the observed peaks are indeed sidebands.

In some cases, a very stable and optimized spinning rate can minimize the intensity of the

sidebands.

Use a Higher Quality NMR Tube:

Imperfections in the glass of the NMR tube can contribute to transverse inhomogeneity.

Using a higher-precision NMR tube can reduce spinning sidebands.

Stop Spinning:

For many modern high-field spectrometers with good shims, it may not be necessary to

spin the sample. If spinning sidebands are problematic, especially in 2D experiments, it is

often best to run the experiment without spinning.[10]

Data Presentation
Table 1: Properties of Common Deuterated Solvents for NMR
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This table summarizes key physical properties of commonly used deuterated solvents that can

influence sample preparation and shimming.

Deuterated
Solvent

Chemical
Formula

Molecular
Weight (
g/mol )

Density
(g/mL at
25°C)

Viscosity
(cP at 20°C)

Polarity
Index

Chloroform-d CDCl₃ 120.38 1.500 0.57 4.1

Acetone-d₆ C₃D₆O 64.12 0.872 0.32 5.1

Dimethyl

sulfoxide-d₆
C₂D₆OS 84.17 1.188 2.24 7.2

Deuterium

oxide
D₂O 20.03 1.107 1.25 10.2

Methanol-d₄ CD₄O 36.07 0.888 0.60 5.1

Benzene-d₆ C₆D₆ 84.15 0.943 0.65 2.7

Acetonitrile-

d₃
C₂D₃N 44.07 0.835 0.36 5.8

Table 2: Typical Acceptable ¹H Linewidths for a Well-Shimmed Spectrometer

The following are general guidelines for acceptable ¹H linewidths at half-height for a standard

sample (e.g., TMS or residual solvent peak) on a well-maintained spectrometer. Actual values

may vary depending on the specific probe, sample, and solvent.

Spectrometer Field Strength Typical Acceptable Linewidth (Hz)

300 MHz < 0.5 Hz

400 MHz < 0.6 Hz

500 MHz < 0.7 Hz

600 MHz < 0.8 Hz
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Note: These are general targets. For high-resolution work, it is often possible to achieve

significantly narrower linewidths.

Experimental Protocols
Protocol 1: Manual Shimming Procedure (Bruker
Spectrometer Example)
This protocol outlines a general procedure for manual shimming on a Bruker spectrometer

using the lock signal as a guide.

Sample Insertion and Locking:

Insert the prepared NMR sample into the spectrometer.

Load a standard experiment and type lock to initiate the automatic locking procedure for

the specified solvent.

Once locked, open the lock display by typing lockdisp.

Initial Parameter Adjustment:

Adjust the LOCK GAIN so that the lock signal is visible on the screen, typically around 70-

80% of the display height.

Optimize the LOCK PHASE to maximize the lock signal level.

On-Axis (Z) Shimming:

Open the shim control panel (e.g., by typing bsmsdisp and selecting the 'shim' tab).

Select the Z1 shim. Iteratively adjust the Z1 value to maximize the lock level.

Select the Z2 shim and adjust its value to further maximize the lock level.

Repeat the adjustment of Z1 and Z2 in an iterative manner until no further significant

improvement in the lock level is observed. This is because the Z shims can be interactive.
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If necessary, proceed to adjust higher-order Z shims (Z3, Z4, etc.) in a similar iterative

fashion, always re-optimizing the lower-order shims after adjusting a higher-order one.

Off-Axis (X, Y) Shimming (if needed):

If spinning sidebands are present or if non-spinning experiments are being performed, the

off-axis shims should be adjusted.

Turn off sample spinning.

Adjust the X and Y shims to maximize the lock level.

Iterate between adjusting X, Y, and the on-axis shims (Z1, Z2) until the lock level is

maximized.

Final Check:

Acquire a quick 1D ¹H spectrum to visually inspect the peak shape. The peaks should be

sharp and symmetrical (Lorentzian).

Protocol 2: Automated Gradient Shimming (Bruker
topshim Example)
This protocol describes the use of the topshim command for automated gradient shimming on a

Bruker spectrometer.

Sample Insertion and Locking:

Insert the NMR sample and lock the spectrometer as described in the manual shimming

protocol.

Initiating Automated Shimming:

In the TopSpin command line, type topshim. This will start the automated shimming

routine.

The spectrometer will perform a series of gradient-based measurements to map the field

inhomogeneity and then calculate and apply the optimal shim values.[9]
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The process typically takes a few minutes.

Using the topshim GUI (Optional):

For more advanced options, you can open the topshim graphical user interface by typing

topshim gui.[7]

From the GUI, you can select different shimming routines (e.g., for non-spinning samples,

samples in aqueous solutions) and specify which shims to optimize.

Verification:

After the topshim routine is complete, the lock level should be significantly improved.

Acquire a test spectrum to confirm that the peaks are sharp and the lineshape is good. In

some cases, a second execution of topshim or a quick manual touch-up of Z1 and Z2 can

provide further improvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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